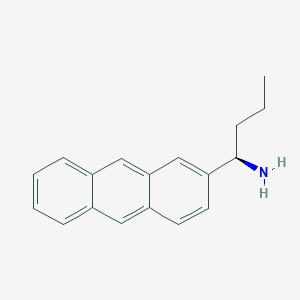

(1R)-1-(2-Anthryl)butylamine

Description

Significance of Chiral Amines in Modern Organic Synthesis

Chiral amines are organic compounds that are indispensable in modern organic synthesis, largely due to their critical role in the pharmaceutical and fine chemical industries. researchgate.netnih.gov It is estimated that approximately 40-45% of small molecule pharmaceuticals contain chiral amine fragments. nih.govcuni.czacs.org Their importance stems from the fact that the different enantiomers (non-superimposable mirror images) of a chiral molecule can exhibit vastly different physiological and pharmacological properties. bohrium.comontosight.ai

The utility of chiral amines is multifaceted. They serve as:

Building Blocks: They are incorporated into the molecular structure of a target compound, introducing a specific stereocenter. cuni.cz

Chiral Auxiliaries: Temporarily attached to a substrate to direct a stereoselective reaction, after which they are removed. nih.gov

Resolving Agents: Used to separate racemic mixtures into their individual enantiomers. nih.gov

Ligands for Asymmetric Catalysis: They coordinate with metal centers to create chiral catalysts that can induce high enantioselectivity in a wide range of chemical transformations. researchgate.netcuni.cz

The development of efficient methods for synthesizing chiral amines, such as asymmetric hydrogenation, reductive amination, and biocatalysis, remains an active area of research. researchgate.netnih.govbohrium.com

Overview of Anthryl-Substituted Chiral Molecules in Asymmetric Chemistry

The anthracene (B1667546) moiety, a polycyclic aromatic hydrocarbon, possesses unique photophysical and photochemical properties that make it a valuable component in the design of functional molecules. rroij.com When incorporated into chiral structures, anthryl-substituted molecules find applications in various areas of asymmetric chemistry.

The large, planar, and hydrophobic nature of the anthryl group can facilitate non-covalent interactions, such as π-π stacking, which can be exploited in molecular recognition and the control of stereochemistry. rroij.com For instance, anthryl derivatives have been used in:

Chiral Stationary Phases for HPLC: To separate enantiomers based on differential interactions. nih.govresearchgate.net

Fluorescent Probes: For sensing and studying chiral molecules and biological systems like DNA. rroij.comresearchgate.net

Asymmetric Catalysis: The steric bulk and electronic properties of the anthryl group can influence the stereochemical outcome of a catalyzed reaction. researchgate.netchinesechemsoc.org

Research has shown that the position of substitution on the anthracene ring can significantly impact the properties and reactivity of the resulting molecule. acs.org

Contextualization of (1R)-1-(2-Anthryl)butylamine within Chiral Amine Research

(1R)-1-(2-Anthryl)butylamine is a primary chiral amine that features a butyl group and an anthryl group attached to the same stereogenic center. Its specific (R)-configuration denotes a defined three-dimensional arrangement of the substituents around the chiral carbon atom.

While specific research detailing the direct applications of (1R)-1-(2-Anthryl)butylamine is not extensively documented in the provided search results, its structure suggests potential utility in areas where both chirality and the properties of the anthracene group are beneficial. Based on the general roles of chiral amines and anthryl-containing molecules, potential areas of research for this compound could include its use as a chiral resolving agent, a ligand in asymmetric catalysis, or as a building block for more complex chiral molecules with specific photophysical or biological activities. nih.govcuni.czrroij.com The synthesis of related anthryl-containing amines has been described, indicating the feasibility of accessing such structures. researchgate.net

Table of Physicochemical Properties of Related Compounds:

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Feature |

| n-Butylamine | C4H11N | 73.14 | Isomeric amine of butane. wikipedia.org |

| tert-Butylamine | C4H11N | 73.14 | Isomeric amine of butane. orgsyn.orgwhiterose.ac.uk |

| (1R)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | 151.21 | Chiral amine used in asymmetric synthesis. ontosight.ai |

Structure

3D Structure

Propriétés

Formule moléculaire |

C18H19N |

|---|---|

Poids moléculaire |

249.3 g/mol |

Nom IUPAC |

(1R)-1-anthracen-2-ylbutan-1-amine |

InChI |

InChI=1S/C18H19N/c1-2-5-18(19)16-9-8-15-10-13-6-3-4-7-14(13)11-17(15)12-16/h3-4,6-12,18H,2,5,19H2,1H3/t18-/m1/s1 |

Clé InChI |

PINNTGPRSWYILF-GOSISDBHSA-N |

SMILES isomérique |

CCC[C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |

SMILES canonique |

CCCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |

Origine du produit |

United States |

Application As Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral Auxiliary Functionality of Anthryl Amines

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.org Primary amines are common starting points for the synthesis of amide-based auxiliaries, such as the well-known pseudoephedrine amides. nih.gov

Role of the Anthryl Moiety in Diastereoselective Control and Chiral Induction

The effectiveness of a chiral auxiliary hinges on its ability to create a highly ordered, rigid transition state that forces an incoming reagent to approach from a specific trajectory. The steric and electronic properties of the auxiliary's substituents are paramount in achieving this control. The anthryl moiety in a molecule like (1R)-1-(2-Anthryl)butylamine is expected to play a crucial role in this process.

The large, planar, and rigid structure of the anthracene (B1667546) group provides a significant steric shield. When (1R)-1-(2-Anthryl)butylamine is converted into an amide by coupling with a carboxylic acid, the resulting molecule is conformationally restricted. Rotation around the amide bond and the bond connecting the chiral center to the anthryl group would be hindered. This rigidity, combined with the sheer size of the anthryl group, can effectively block one face of a reactive intermediate, such as an enolate, thereby directing electrophilic attack to the opposite, less hindered face. This principle is similar to that observed in other auxiliaries featuring bulky aryl groups, which are known to impart high levels of stereocontrol.

Stereocontrol in Specific Alkylation and Addition Reactions

Asymmetric alkylation and conjugate addition are powerful methods for carbon-carbon bond formation. Chiral auxiliaries are widely used to control the stereochemistry of these reactions. wikipedia.orgnih.gov For instance, the alkylation of enolates derived from amides of pseudoephedrine proceeds with high diastereoselectivity. nih.gov

In a similar fashion, an amide formed from (1R)-1-(2-Anthryl)butylamine and a prochiral carboxylic acid could be used to direct alkylation. Deprotonation of the α-carbon would generate a chiral enolate. The anthryl group would likely orient itself to minimize steric interactions, creating a pocket that directs the incoming alkyl halide to one face of the enolate. This would result in the formation of one diastereomer in preference to the other. High diastereoselectivity (>99%) has been achieved in alkylation and aldol (B89426) reactions using other aminocyclopentanol-derived chiral auxiliaries, demonstrating the potential of amine-based scaffolds. nih.gov

The following table presents representative results for the asymmetric alkylation of propionamide (B166681) derivatives using the well-established pseudoephenamine auxiliary, which serves as an analogue for the potential application of an anthryl amine auxiliary. nih.gov

| Electrophile (R-X) | Product (R) | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|

| BnBr | Benzyl (B1604629) | >200:1 | 91 |

| Allyl-I | Allyl | >200:1 | 88 |

| EtI | Ethyl | 100:1 | 86 |

| MeI | Methyl | 50:1 | 89 |

Chiral Ligand Design and Application in Transition Metal Catalysis

Beyond its use as a stoichiometric auxiliary, (1R)-1-(2-Anthryl)butylamine is an excellent building block for the synthesis of chiral ligands for asymmetric transition metal catalysis. The primary amine can be readily functionalized to create multidentate ligands (e.g., diamines, N,N-ligands, P,N-ligands) that can coordinate to a metal center and create a chiral environment for catalysis.

Ruthenium(II)-Catalyzed Asymmetric Hydrogenation with Chiral Diamine Ligands

Asymmetric hydrogenation of prochiral ketones and olefins is one of the most effective methods for producing chiral alcohols and alkanes. Ruthenium(II) complexes bearing chiral diamine and phosphine (B1218219) ligands are among the most successful catalysts for this transformation. nih.govnih.gov These catalysts typically operate via a metal-ligand bifunctional mechanism, where an N-H proton and a Ru-H hydride are transferred to the carbonyl substrate in a concerted manner within the chiral coordination sphere of the metal. nih.gov

A chiral diamine ligand could be synthesized from (1R)-1-(2-Anthryl)butylamine, for example, by N-alkylation with a pyridine (B92270) or another amine-containing moiety. When complexed with a ruthenium precursor, such as [RuCl2(p-cymene)]2, this ligand would create a C2-symmetric or, more likely, a C1-symmetric chiral environment around the metal. The anthryl group would serve as a critical steric directing group, influencing the binding of the prochiral ketone and controlling the facial selectivity of the hydride transfer. Research with cinchona alkaloid-derived NNP ligands in Ru-catalyzed ketone hydrogenation has shown that a variety of aromatic and heteroaromatic ketones can be reduced to chiral alcohols with excellent enantioselectivities (up to 99.9% ee). nih.govnih.govrsc.org

Below is a table showing typical results for the asymmetric hydrogenation of various ketones using a representative chiral Ru-diamine catalyst system. bohrium.com

| Substrate (Ketone) | Product | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Acetophenone | 1-Phenylethanol | >99 | 98 (R) |

| 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | >99 | 97 (R) |

| 1-Indanone | 1-Indanol | >99 | 99 (S) |

| 1'-Acetonaphthone | 1-(Naphthalen-1-yl)ethanol | >99 | 96 (R) |

Chiral Phosphoric Acid Catalysis in Amination Reactions

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide array of enantioselective transformations. researchgate.netdntb.gov.ua In these reactions, the CPA activates an electrophile (often an imine) and organizes the transition state through hydrogen bonding interactions, while its chiral backbone dictates the stereochemical outcome. researchgate.net CPAs are particularly effective in reactions involving amines. rsc.orgnih.gov

While CPAs are typically the source of chirality, a chiral amine like (1R)-1-(2-Anthryl)butylamine can act as a substrate in CPA-catalyzed reactions. For example, in a hydroamination reaction, the CPA could protonate an allene (B1206475) or alkene, making it susceptible to nucleophilic attack by the chiral amine. The chiral environment created by the CPA's bulky substituents would favor one orientation of the amine, leading to an enantioenriched product. Alternatively, in synergistic catalysis, both an aromatic amine and a CPA can work together to catalyze cascade reactions with excellent stereoselectivity. nih.gov The combination of a chiral catalyst and a chiral nucleophile can lead to high levels of stereochemical amplification, a concept known as matched/mismatched pairing.

Chiral Recognition and Advanced Analytical Methodologies

Chromatomeric Enantiomer Separations of Anthryl Amine Derivatives

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. The development of chiral stationary phases (CSPs) has been instrumental in enabling the direct resolution of racemic mixtures.

Polysaccharide-Derived Chiral Stationary Phases for Resolution

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely recognized for their broad applicability in separating a diverse range of chiral compounds. mdpi.comnih.gov These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times on the chromatographic column. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric effects, all of which are influenced by the helical structure of the polysaccharide derivatives. nih.gov

For the enantiomeric resolution of compounds like 1-(2-anthryl)butylamine, polysaccharide-based CSPs such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) coatings are particularly effective. mdpi.com The selection of the mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is crucial for optimizing the separation. mdpi.com The nature and concentration of the alcohol modifier can significantly impact the retention factors and the enantioselectivity of the separation. mdpi.com In many cases, baseline separation of enantiomers can be achieved, allowing for accurate quantification of the enantiomeric excess. mdpi.com

Table 1: Illustrative Chromatographic Parameters for the Enantioseparation of a Chiral Amine on Polysaccharide-Derived CSPs This table is a representative example based on typical data for similar compounds and does not represent actual experimental results for (1R)-1-(2-Anthryl)butylamine.

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Factor (k'1) | Retention Factor (k'2) | Selectivity Factor (α) | Resolution (Rs) |

|---|---|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10) | 1.0 | 2.15 | 2.58 | 1.20 | 2.10 |

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (85:15) | 0.8 | 3.42 | 4.10 | 1.20 | 2.55 |

| Cellulose tris(3,5-dichlorophenylcarbamate) | n-Hexane/Isopropanol (95:5) | 1.0 | 4.50 | 5.67 | 1.26 | 3.20 |

Indirect Detection Enhancement via 9-Anthraldimine Formation

For chiral amines that lack a strong chromophore, enhancing their detection in UV-Vis or fluorescence detectors is often necessary. One effective strategy is pre-column derivatization to introduce a highly responsive moiety. The formation of a 9-anthraldimine derivative through the reaction of the primary amine with 9-anthraldehyde (B167246) is a well-established method for this purpose. This reaction creates a Schiff base that incorporates the intensely fluorescent anthracene (B1667546) group, significantly lowering the limits of detection and quantification.

Furthermore, this derivatization can also influence the chiral recognition process on the CSP. The introduction of the bulky and planar anthraldimine group can enhance the interactions with the chiral stationary phase, potentially leading to improved enantioselectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Analysis

NMR spectroscopy is a powerful tool for the stereochemical analysis of chiral molecules. While enantiomers are indistinguishable in a standard achiral NMR experiment, their differentiation can be achieved through the use of chiral auxiliary agents or by analyzing through-space interactions.

Application of Chiral Solvating Agents (CSAs) for Enantiodifferentiation

Chiral solvating agents (CSAs) are enantiomerically pure compounds that form rapidly exchanging, diastereomeric complexes with the enantiomers of a chiral analyte in solution. nih.govresearchgate.net This complexation leads to different magnetic environments for the corresponding nuclei in the two enantiomers, resulting in separate signals in the NMR spectrum. kaist.ac.kr The magnitude of the chemical shift difference (ΔΔδ) depends on the strength and geometry of the interactions between the CSA and the analyte. nih.gov

For the enantiodifferentiation of chiral amines like 1-(2-anthryl)butylamine, common CSAs include chiral acids or alcohols that can interact with the basic amine group through hydrogen bonding or acid-base interactions. The aromatic rings of both the analyte and the CSA can further stabilize the diastereomeric complexes through π-π stacking. researchgate.net

Table 2: Representative ¹H NMR Chemical Shift Differences (ΔΔδ) for a Chiral Amine in the Presence of a Chiral Solvating Agent This table is a representative example based on typical data for similar compounds and does not represent actual experimental results for (1R)-1-(2-Anthryl)butylamine.

| Proton | Chemical Shift (δ) in ppm (R-enantiomer) | Chemical Shift (δ) in ppm (S-enantiomer) | ΔΔδ (ppm) |

|---|---|---|---|

| α-CH | 3.85 | 3.90 | 0.05 |

| β-CH₂ | 1.62 | 1.65 | 0.03 |

| γ-CH₂ | 1.40 | 1.42 | 0.02 |

| δ-CH₃ | 0.91 | 0.92 | 0.01 |

Development and Use of Chiral Derivatizing Agents (CDAs)

An alternative to CSAs is the use of chiral derivatizing agents (CDAs). nih.gov In this approach, the enantiomers of the analyte are covalently bonded to an enantiomerically pure CDA, forming a pair of stable diastereomers. nih.gov These diastereomers have distinct physical properties and, therefore, exhibit different chemical shifts in the NMR spectrum, allowing for their differentiation and quantification. nih.gov

For primary amines, a variety of CDAs are available, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, which react with the amine to form stable amides. The choice of CDA is critical, as its structure will influence the conformational preferences of the resulting diastereomers and the magnitude of the chemical shift differences observed.

Intermolecular and Intramolecular Nuclear Overhauser Effect (NOE) Studies

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy that arises from the through-space interaction between nuclei. mdpi.com The intensity of an NOE is inversely proportional to the sixth power of the distance between the interacting nuclei, making it a highly sensitive probe of intramolecular and intermolecular distances up to approximately 5-6 Å. mdpi.com

In the context of stereochemical analysis, NOE studies, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, can provide valuable information about the relative configuration and conformational preferences of a molecule. mdpi.commdpi.com For a molecule like 1-(2-anthryl)butylamine, NOE correlations between the protons on the butyl chain and the protons of the anthracene ring system can help to elucidate the preferred spatial arrangement of the side chain relative to the aromatic group. nih.gov

When studying the diastereomeric complexes formed with CSAs or the diastereomers formed with CDAs, intermolecular NOE studies can reveal the specific points of interaction and the geometry of the complex, providing a deeper understanding of the chiral recognition mechanism at the molecular level.

Absolute Configuration Assignment by NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the absolute configuration of chiral molecules, including primary amines such as (1R)-1-(2-Anthryl)butylamine. The direct NMR analysis of enantiomers is impossible in an achiral solvent as they are isochronous and produce identical spectra. Therefore, the assignment of absolute configuration necessitates the use of a chiral auxiliary to induce diastereomeric differentiation.

This is commonly achieved by reacting the chiral amine with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have distinct physical properties and, crucially, different NMR spectra. The differences in the chemical shifts (Δδ) of specific nuclei in the resulting diastereomers can be correlated to the absolute configuration of the original amine.

A classic approach is the Mosher's method, which uses α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as the CDA. hebmu.edu.cn More recent advancements have introduced a variety of CDAs, including those containing fluorine atoms for ¹⁹F NMR analysis, which offers a wide chemical shift range and high sensitivity with no background signals. frontiersin.orgnih.govnih.gov

The general workflow involves:

Reacting the chiral amine of unknown configuration with both enantiomers of a CDA (e.g., (R)-CDA and (S)-CDA) in separate experiments.

Acquiring the NMR spectra (e.g., ¹H or ¹⁹F NMR) for both resulting diastereomeric mixtures.

Comparing the chemical shifts of corresponding nuclei in the two spectra. A consistent pattern of upfield or downfield shifts for the protons or other nuclei near the stereocenter is observed.

Applying an established conformational model (like the Mosher or Trost models) that relates the observed chemical shift differences (Δδ = δS - δR) to the spatial arrangement of the substituents around the chiral center, thereby allowing the assignment of the R or S configuration. nih.gov

For complex molecules, computational methods such as Density Functional Theory (DFT) are often employed alongside experimental data. By calculating the theoretical NMR chemical shifts for the possible diastereomers, a comparison with the experimental shifts can provide a more confident assignment of the absolute configuration. frontiersin.orgnih.gov

Circular Dichroism (CD) Spectroscopy for Stereochemical Elucidation

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides information about the stereochemistry of chiral molecules. It is based on the differential absorption of left- and right-circularly polarized light by a chiral substance. mdpi.com An achiral molecule will not exhibit a CD signal, whereas a chiral molecule will produce a unique CD spectrum, with positive or negative peaks (known as Cotton effects), that serves as a fingerprint for its specific three-dimensional structure.

For a pair of enantiomers, the CD spectra are exact mirror images of each other. chiralabsxl.com This property makes CD spectroscopy an invaluable tool for:

Assigning Absolute Configuration: By comparing the experimentally measured CD spectrum of a compound to the known spectrum of a related compound with a confirmed absolute configuration, the stereochemistry can be assigned. chiralabsxl.com

Determining Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.

Studying Conformational Changes: Changes in the conformation of a molecule can lead to significant changes in its CD spectrum, allowing for the study of dynamic stereochemical processes.

In cases where reference spectra are unavailable, the absolute configuration can often be determined by applying the exciton (B1674681) coupling method. This method is applicable when a molecule contains two or more chromophores (light-absorbing groups) positioned in a chiral fashion. The through-space interaction of their transition dipole moments results in a characteristic bisignate (S-shaped or inverted S-shaped) CD signal. The sign of this "couplet" can be directly related to the absolute stereochemistry of the molecule. chiralabsxl.commsu.edu

Furthermore, the predictive power of CD spectroscopy has been greatly enhanced by quantum chemical calculations. Theoretical CD spectra can be calculated for all possible stereoisomers of a molecule, and the comparison of these calculated spectra with the experimental one allows for a reliable assignment of the absolute configuration. msu.edu

Fluorescence Spectroscopy for Chiral Sensing and Recognition

Fluorescence spectroscopy is a highly sensitive optical technique used for chiral sensing and recognition. The core principle involves the use of a chiral fluorescent sensor (a fluorophore) that interacts differently with the two enantiomers of a chiral analyte. rsc.org The anthracene moiety in (1R)-1-(2-Anthryl)butylamine is a well-known fluorophore, making such compounds suitable candidates for roles in chiral recognition systems.

The interaction between the chiral sensor and the chiral analyte forms a transient diastereomeric complex. Due to the different spatial arrangements and stabilities of these complexes, the fluorescence properties of the sensor are altered to different extents for each enantiomer of the analyte. nih.gov This differential response is the basis of enantioselective recognition and can manifest as:

Enantioselective fluorescence quenching: One enantiomer causes a significant decrease in the sensor's fluorescence intensity, while the other has little to no effect.

Enantioselective fluorescence enhancement: One enantiomer leads to a notable increase in fluorescence intensity, while the other does not. rsc.org

The ratio of the fluorescence response for the two enantiomers provides a measure of the sensor's enantioselectivity. This technique is particularly valuable for the rapid determination of the enantiomeric excess (ee) in a sample. nih.gov

Calixarene-Based Fluorescent Receptors Incorporating Anthryl Moieties

Calixarenes are macrocyclic compounds that act as excellent molecular scaffolds for constructing sophisticated fluorescent sensors. mdpi.com Their pre-organized, cup-shaped cavities can be functionalized at the upper and lower rims with specific binding sites and signaling units (fluorophores). nih.gov By attaching chiral groups and fluorophores like anthracene to the calixarene (B151959) framework, highly sensitive and selective chiral sensors can be created.

A typical calixarene-based chiral sensor consists of:

A Calixarene Platform: Provides a rigid and well-defined three-dimensional structure.

Chiral Recognition Sites: Chiral units (e.g., amino acids, binaphthyls) attached to the calixarene that selectively bind the target analyte through non-covalent interactions like hydrogen bonding or π-π stacking.

A Fluorophore: An attached signaling unit, such as an anthryl group, whose fluorescence is modulated upon guest binding.

When a chiral amine analyte enters the cavity of a chiral calixarene receptor, it forms a host-guest complex. The specific interactions within this complex can perturb the electronic environment of the nearby anthryl fluorophore, leading to a change in its fluorescence emission. Because the receptor itself is chiral, it will form diastereomeric complexes with the enantiomers of the amine, resulting in a differential fluorescence response that allows for chiral discrimination. mdpi.comnih.gov

| Receptor Type | Fluorophore | Analyte Type | Sensing Principle |

| Chiral Calix mdpi.comarene | Anthracene | Chiral Amines | Enantioselective Fluorescence Quenching |

| L-Tryptophan-Calix mdpi.comarene | Tryptophan (Indole) | Chiral Carboxylates | Enantioselective Fluorescence Enhancement researchgate.net |

| Naphthalimide-Calix mdpi.comarene | Naphthalimide | Nitroaromatics | Selective Fluorescence Quenching acs.org |

Design Principles for Anthryl-Substituted Fluorescent Probes

The rational design of effective anthryl-substituted fluorescent probes for chiral recognition is guided by several key principles. rsc.org A successful probe must integrate a chiral recognition element with the anthracene fluorophore in such a way that the binding event is efficiently transduced into a measurable optical signal.

The fundamental components of such a probe are:

The Fluorophore (Signaling Unit): The anthracene moiety provides the intrinsic fluorescence. Its emission is sensitive to its local environment.

The Receptor (Binding Unit): This part of the molecule is responsible for selectively binding the target analyte. For chiral recognition, the receptor must be enantiomerically pure.

The Spacer (Linker): Connects the receptor to the fluorophore. The nature of the spacer can influence the communication between the binding and signaling units.

The Signaling Mechanism: The process that links guest binding to a change in fluorescence is critical. A common and effective mechanism is Photoinduced Electron Transfer (PET). In a typical PET sensor for amines, an electron-rich amine receptor can quench the fluorescence of the nearby excited anthracene fluorophore. When the receptor binds a guest, its electron-donating ability is altered, inhibiting the PET process and "turning on" the fluorescence.

Effective design strategies focus on creating a specific and stable interaction between the chiral probe and the analyte. The probe's chiral cavity or binding site should be complementary to one enantiomer of the analyte, leading to a more stable diastereomeric complex and, consequently, a larger and more selective fluorescence response. rsc.orgresearchgate.net

Theoretical and Mechanistic Investigations of 1r 1 2 Anthryl Butylamine Chemistry

Computational Chemistry Approaches for Understanding Chiral Processes

Computational methods provide a molecular-level lens to examine the complex phenomena governing chiral recognition and asymmetric synthesis. chiralpedia.com For a molecule like (1R)-1-(2-Anthryl)butylamine, these techniques can predict behavior, rationalize experimental outcomes, and guide the design of new stereoselective reactions.

Molecular dynamics (MD) simulations are employed to model the dynamic interactions between chiral molecules over time. These simulations can elucidate the mechanisms of chiral recognition, which is critical for processes like chromatographic separation or the formation of diastereomeric complexes during resolution.

In a typical MD study involving (1R)-1-(2-Anthryl)butylamine, the amine (the guest) would be simulated with a chiral host molecule, such as a cyclodextrin (B1172386) or a macrocyclic receptor. The simulation tracks the movements of all atoms, allowing for the analysis of intermolecular forces like hydrogen bonding, van der Waals forces, and π-π stacking interactions involving the anthryl moiety. The primary goal is to understand why one diastereomeric complex is more stable than the other. Key findings from such simulations often include the average interaction energies and the specific geometric arrangement of the guest within the host.

Table 1: Illustrative Molecular Dynamics Simulation Data for the Association of (1R)-1-(2-Anthryl)butylamine with a Chiral Host

| Diastereomeric Complex | Average Interaction Energy (kcal/mol) | Key Intermolecular Distances (Å) (Amine-N to Host-O) | Dominant Interaction Type |

|---|---|---|---|

| Host-(1R)-Amine | -12.5 | 2.8 | Hydrogen Bonding & π-π Stacking |

This table presents hypothetical data to illustrate typical results from an MD simulation studying the chiral association between the enantiomers of 1-(2-Anthryl)butylamine and a generic chiral host molecule.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and model chemical reactions. osti.gov It is particularly valuable for studying reaction mechanisms, calculating the energies of intermediates and transition states, and ultimately predicting the stereochemical outcome of asymmetric reactions. researchgate.netmdpi.com

For (1R)-1-(2-Anthryl)butylamine, DFT could be used to model its synthesis via the asymmetric reduction of a corresponding imine. Calculations would focus on the transition states formed between the substrate and a chiral catalyst. By comparing the activation energies (ΔG‡) of the pathways leading to the (R) and (S) enantiomers, researchers can predict the enantiomeric excess (ee) of the reaction. researchgate.net These studies often reveal that the selectivity arises from subtle differences in steric hindrance and electronic interactions in the transition state geometries. osti.govnih.gov The bulky anthryl group plays a significant role in these interactions, influencing the preferred orientation of the substrate as it approaches the catalyst.

Table 2: Example DFT-Calculated Activation Energies for a Catalyzed Asymmetric Reaction

| Transition State | Catalyst System | Calculated ΔG‡ (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| TS-R (leading to R-product) | Chiral Catalyst A | 15.2 | (R)-1-(2-Anthryl)butylamine |

| TS-S (leading to S-product) | Chiral Catalyst A | 17.1 | |

| TS-R (leading to R-product) | Chiral Catalyst B | 18.5 |

This table contains illustrative data representing how DFT calculations can be used to compare the transition state energies for pathways leading to different stereoisomers, thereby predicting the outcome of an asymmetric synthesis.

Elucidation of Stereochemical Outcomes and Chiral Transfer Mechanisms

Understanding how chirality is transferred from a catalyst or auxiliary to a substrate is a central goal in asymmetric synthesis. acs.orgacs.org The stereochemical outcome of a reaction producing (1R)-1-(2-Anthryl)butylamine is dictated by the precise three-dimensional arrangement of molecules during the rate-determining step.

Theoretical models, supported by DFT calculations, can map out the entire reaction coordinate. These models help explain how a single chiral catalyst can direct the reaction to preferentially form one enantiomer over the other. For instance, in a transfer hydrogenation reaction, the mechanism of chirality transfer involves the formation of a diastereomeric transition state. The relative stability of these competing transition states determines the enantioselectivity. The non-covalent interactions, such as hydrogen bonds between the catalyst and the substrate or steric repulsion involving the anthryl group, are often the deciding factors that favor one pathway. researchgate.net

Reaction Kinetics and Dynamic Processes in Asymmetric Transformations

Reaction kinetics provide quantitative data on the rates of chemical processes, offering deep insights into reaction mechanisms. rsc.org Studying the kinetics of reactions involving (1R)-1-(2-Anthryl)butylamine, such as its formation or its use as a catalyst or resolving agent, can reveal the order of the reaction with respect to each component and determine the activation energy.

For example, kinetic studies on the heterogeneous reaction of n-butylamine with succinic acid have shown a strong temperature dependence and follow a Langmuir-Hinshelwood mechanism, where the reaction occurs on the surface. rsc.org Similar studies on asymmetric transformations involving (1R)-1-(2-Anthryl)butylamine could be performed. By monitoring the reaction progress under various conditions (temperature, concentration), one can determine key kinetic parameters. These experimental results can then be compared with computationally derived energy barriers to validate the proposed mechanism. Dynamic processes, such as the potential for racemization under certain conditions, can also be investigated through a combination of kinetic experiments and computational modeling.

Ligand-Substrate and Catalyst-Substrate Interactions in Asymmetric Systems

The selectivity observed in asymmetric catalysis is fundamentally governed by the interactions between the catalyst, ligand, and substrate. acs.org In the synthesis or application of (1R)-1-(2-Anthryl)butylamine, the non-covalent interactions within the catalyst-substrate complex are paramount for achieving high enantioselectivity.

Computational modeling is essential for visualizing and quantifying these interactions. For a reaction catalyzed by a transition metal complex, DFT can model the coordination of the substrate to the metal center. Analysis of the optimized geometry of this complex can highlight key interactions:

Steric Repulsion: The bulky 2-anthryl group can create significant steric hindrance, forcing the substrate to adopt a specific orientation to minimize repulsive forces with the chiral ligand.

Hydrogen Bonding: The amine group (-NH2) can act as a hydrogen bond donor, forming crucial stabilizing interactions with the catalyst or ligand. nih.gov

π-π Stacking: The aromatic anthryl ring can engage in π-π stacking interactions with aromatic moieties on the chiral ligand, further locking the substrate into a desired conformation.

By understanding these subtle yet powerful interactions, chemists can rationally design more efficient and selective catalysts for the synthesis of chiral amines. researchgate.net

Advanced Research Directions and Future Perspectives

Rational Design of Novel Chiral Anthryl Amine Architectures

The future development of catalysts based on the (1R)-1-(2-Anthryl)butylamine framework will heavily rely on the principles of rational design, integrating computational studies with synthetic chemistry to create next-generation catalysts with enhanced activity and selectivity.

A primary focus is the strategic modification of the catalyst's structure to fine-tune its steric and electronic properties. Research has shown that bulky groups, such as the 1-anthracenyl group on an amide nitrogen, can significantly influence the stereochemical outcome of a reaction by creating a more defined chiral pocket around the active site. mdpi.com Future designs will likely explore the introduction of various substituents on the anthracene (B1667546) ring. Electron-donating or electron-withdrawing groups could modulate the electronic nature of the catalyst, impacting its reactivity in novel catalytic cycles, such as photoredox reactions.

Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for predicting the performance of new catalyst designs. acs.orgnih.gov These studies can elucidate the transition state geometries and non-covalent interactions (e.g., hydrogen bonding) that govern stereoselectivity. acs.org By modeling the interaction between catalyst derivatives and substrates, researchers can predict which structural modifications will lead to higher enantiomeric excess, thus guiding synthetic efforts and reducing trial-and-error experimentation. This approach allows for the design of bifunctional catalysts where, for instance, a hydrogen-bonding site (like a Brønsted acid) and an enamine-forming site (the primary amine) work in concert to achieve high levels of stereocontrol. mdpi.com

Table 1: Key Principles in Rational Catalyst Design

| Design Principle | Objective | Example Application |

|---|---|---|

| Steric Tuning | Enhance facial shielding of the substrate | Introduction of bulky substituents on the anthryl or amine moiety. mdpi.com |

| Electronic Modification | Modulate catalyst reactivity and redox potential | Addition of electron-withdrawing/donating groups to the anthracene ring for photoredox catalysis. |

| Bifunctionality | Introduce secondary interactions for enhanced stereocontrol | Incorporation of hydrogen-bond donors (e.g., amides, sulfonamides) to orient the electrophile. mdpi.commdpi.com |

| Computational Modeling (DFT) | Predict catalyst performance and understand stereocontrol | Elucidate transition state energies and non-covalent interactions to guide synthetic targets. nih.gov |

Expansion of Catalytic Applications Beyond Current Paradigms

While chiral primary amines are well-established in enamine and iminium ion catalysis, future research is set to expand their application into more complex and innovative catalytic systems. mdpi.comwikipedia.org The unique photochemical properties of the anthracene moiety make (1R)-1-(2-Anthryl)butylamine an especially promising candidate for emerging areas like asymmetric photoredox catalysis.

Photoredox catalysis utilizes visible light to generate radical intermediates, opening up new pathways for bond formation. researchgate.netprinceton.edu The anthracene core can potentially act as a photosensitizer, absorbing light and participating in single-electron transfer (SET) processes. A chiral amine catalyst capable of both inducing asymmetry and engaging in a photochemical cycle would represent a significant advancement. This could enable novel transformations such as the enantioselective α-arylation of amines or the coupling of radical intermediates to generate complex chiral molecules. researchgate.netnih.gov

Another burgeoning area is the use of chiral primary amines in dual-catalysis systems. mdpi.com This approach combines two distinct catalytic cycles to achieve transformations that are not possible with a single catalyst. For example, a chiral amine could be paired with a transition metal catalyst, where the organocatalyst generates a chiral nucleophile (enamine) that then reacts with an electrophile activated by the metal. researchgate.net This synergistic approach allows for the asymmetric synthesis of complex products under mild conditions. Research into divergent stereocontrol, where the same catalyst can produce different stereoisomers depending on the reaction conditions or additives, further highlights the sophisticated applications on the horizon. acs.orgnih.gov

Development of Advanced Chiral Sensing and Recognition Systems

The inherent chirality and the fluorescent nature of the anthracene group make (1R)-1-(2-Anthryl)butylamine and its derivatives ideal candidates for the development of advanced chiral sensors. mdpi.comtorvergata.it These systems are crucial for the rapid analysis of enantiomeric purity in the pharmaceutical and fine chemical industries.

The core principle behind a chiral fluorescent sensor is that the interaction between the chiral sensor molecule and the two enantiomers of an analyte will form diastereomeric complexes with different stabilities. This difference can lead to a discernible change in the fluorescence properties (e.g., intensity or wavelength) of the sensor. nih.govnih.gov Research in this area focuses on designing molecules where this difference is maximized. BINOL-based sensors, which share structural similarities with the anthryl scaffold, have demonstrated high enantioselectivity in the recognition of amino acids and other chiral molecules. nih.govresearchgate.netrsc.org By analogy, derivatives of (1R)-1-(2-Anthryl)butylamine could be synthesized to act as highly sensitive and selective probes.

A particularly innovative direction is the rational design of dual-responsive fluorescent sensors. nih.gov Such a sensor could exhibit fluorescence changes at two different wavelengths: one that responds to the total concentration of the analyte, regardless of its chirality, and another that responds selectively to one enantiomer. nih.gov This would allow for the simultaneous determination of both the concentration and the enantiomeric composition of a sample with a single measurement, a significant improvement in analytical efficiency. nih.gov Furthermore, the development of sensor arrays, which utilize multiple cross-reactive sensors, could enable the discrimination of a wide range of chiral analytes, mimicking the function of natural olfactory systems. mdpi.comtorvergata.it

Table 2: Potential Applications in Chiral Sensing

| Sensing Application | Principle of Operation | Key Design Feature |

|---|---|---|

| Enantioselective Fluorescence | Formation of diastereomeric complexes with different fluorescence responses. nih.gov | Rigid chiral scaffold with a fluorescent reporter (anthracene). |

| Dual-Responsive Sensing | Two distinct emission wavelengths for concentration and enantiomeric excess. nih.gov | Rational design to control fluorescent response to analyte binding. |

| Chiral Sensor Arrays | Pattern-based recognition using multiple broad-selectivity sensors. mdpi.com | A library of related anthryl amine derivatives with varied recognition properties. |

Integration of (1R)-1-(2-Anthryl)butylamine Chemistry into Flow Synthesis and Sustainable Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic processes, with a focus on reducing waste, improving energy efficiency, and enhancing safety. mdpi.comnih.govrsc.org The integration of organocatalysis involving (1R)-1-(2-Anthryl)butylamine into continuous flow systems is a key step towards achieving these goals. openaccessgovernment.org

Continuous flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and straightforward scalability. whiterose.ac.ukrsc.orgnih.gov For catalytic processes, flow reactors enable the immobilization of the catalyst on a solid support, creating a packed-bed reactor. tandfonline.comaiche.org This heterogenization of the catalyst simplifies product purification, as the catalyst is retained within the reactor, and allows for its continuous reuse, which is economically and environmentally beneficial. rsc.orgtandfonline.com Future research will focus on developing robust methods for immobilizing anthryl-based amine catalysts onto various supports (e.g., polymers, silica) without compromising their catalytic activity and selectivity.

Beyond flow chemistry, a broader focus on sustainable methodologies will shape the future use of these catalysts. This includes the use of bio-based or greener solvents to replace hazardous volatile organic compounds. mdpi.comresearchgate.net Furthermore, developing catalytic processes that are highly atom-economical, generating minimal byproducts, is a central tenet of green chemistry. acs.org As organocatalysts like (1R)-1-(2-Anthryl)butylamine are metal-free, they already contribute to more sustainable processes by avoiding the use of toxic and expensive heavy metals. wikipedia.org The combination of efficient organocatalysis with continuous flow technology represents a powerful strategy for the sustainable manufacturing of enantiomerically pure chemicals. openaccessgovernment.orgwhiterose.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.